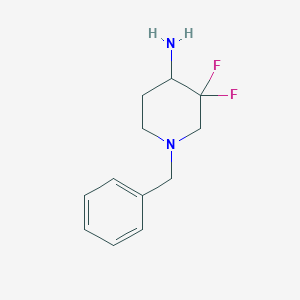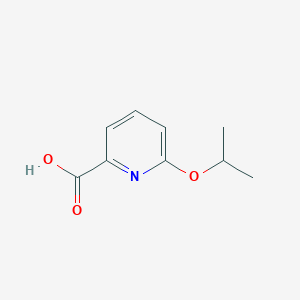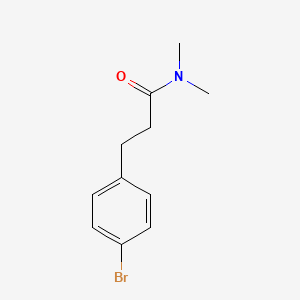
3-(4-bromophenyl)-N,N-dimethylpropanamide
Overview
Description
3-(4-bromophenyl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Novel Compounds
3-(4-Bromophenyl)-N,N-dimethylpropanamide plays a role in the synthesis of novel compounds. For instance, it has been utilized in the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole, showcasing its importance in the development of new ligands with potential σ2 P,O hybrid or chelate properties (Aluri et al., 2014).
2. Role in Pharmaceutical Research
This chemical is significant in pharmaceutical research, particularly in the synthesis of biphenyl ester derivatives, which have been studied for their tyrosinase inhibitory properties. This is crucial for the treatment of various diseases and the development of new pharmaceuticals (Kwong et al., 2017).
3. Application in Fine Chemical Industry
The compound is a raw material in the fine chemical industry, utilized in diverse fields like petroleum recovery, fiber modification, and more. Its role in catalytic pyrolysis for preparing N,N-Dimethylacrylamide demonstrates its versatility in chemical processes (Guangwen, 2009).
4. Involvement in Crystal Structure Analysis
The substance is used in creating compounds whose crystal structures have been analyzed, contributing valuable insights into molecular structures and their potential applications in material science (Ming-zhi et al., 2005).
5. Contribution to Photodynamic Therapy
This compound derivatives have been studied for their roles in photodynamic therapy, particularly in cancer treatment. Its derivatives have been shown to exhibit significant photophysical and photochemical properties (Pişkin et al., 2020).
6. Role in Antifungal Research
This compound has been part of research into developing new antifungal agents. Derivatives of this compound have shown effectiveness against yeast and mold strains, highlighting its potential in addressing fungal infections (Buchta et al., 2004).
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
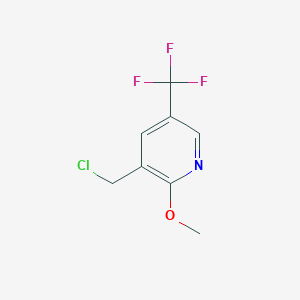
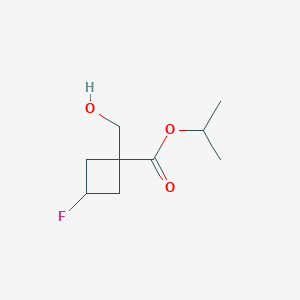
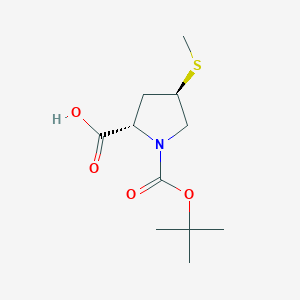



amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
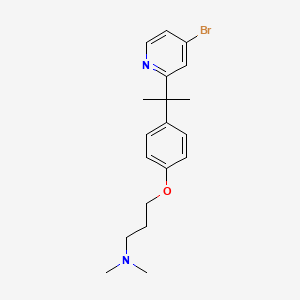
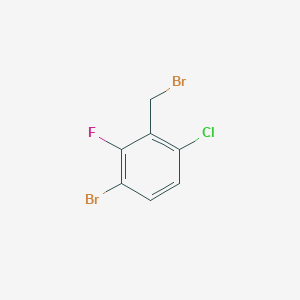
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
